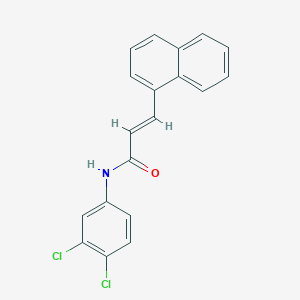![molecular formula C20H16N2O4 B5750352 N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5750352.png)
N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, also known as MNA-715, is a chemical compound that has gained interest in scientific research due to its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development of various diseases. In cancer research, N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and cell growth. In diabetes research, N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to activate the enzyme AMP-activated protein kinase, which plays a role in the regulation of glucose and lipid metabolism. In Alzheimer's disease research, N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to induce apoptosis and inhibit cell growth and migration. In diabetes research, N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce inflammation and oxidative stress. In Alzheimer's disease research, N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the aggregation of amyloid beta peptides and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in lab experiments is its potential for use in the treatment of various diseases, which makes it a promising area of research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. One limitation of using N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in lab experiments is its limited availability, which may make it difficult to obtain for some researchers. Another limitation is its relatively low potency, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action and identify other enzymes and signaling pathways that may be involved in its effects. Additionally, future research could focus on optimizing the synthesis method for N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide to improve its potency and availability.
Métodos De Síntesis
N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide can be synthesized through a multistep process that involves the reaction of 4-methylbenzaldehyde with 2-nitrobenzaldehyde to form 4-methyl-2-nitrobenzaldehyde. This intermediate is then reacted with furfurylamine to form 3-(5-(2-nitrophenyl)-2-furyl)prop-2-enamide, which is subsequently reacted with 4-methylphenyl isocyanate to yield N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In diabetes research, N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
Propiedades
IUPAC Name |
(E)-N-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-6-8-15(9-7-14)21-20(23)13-11-16-10-12-19(26-16)17-4-2-3-5-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXQMJQSYKUKOT-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

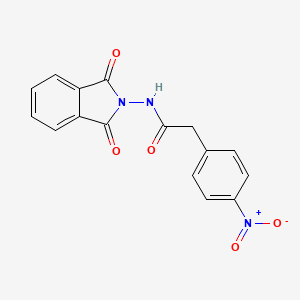
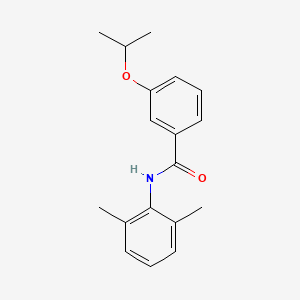
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5750286.png)
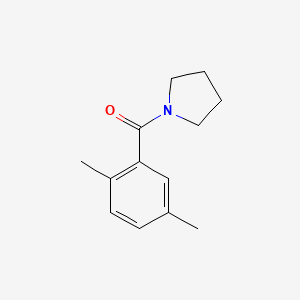

![1-ethyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5750317.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5750322.png)
![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5750329.png)
![N'-[(2-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5750343.png)
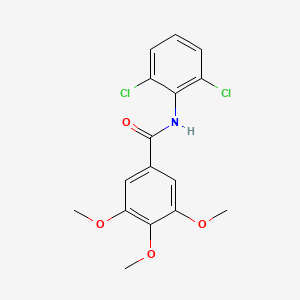
![2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B5750361.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide](/img/structure/B5750367.png)
![4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5750368.png)
